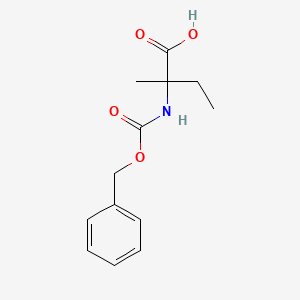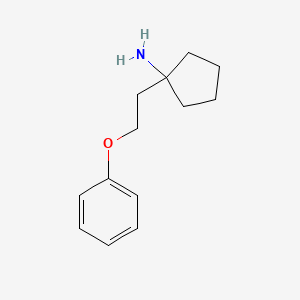
1-(2-Phenoxyethyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenoxyethyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO It is a member of the phenoxyalkyl amine family, characterized by the presence of a phenoxy group linked to an amine group via an alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)cyclopentan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 2-phenoxyethyl bromide and cyclopentan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Phenoxyethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated phenoxyethyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(2-Phenoxyethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist at the histamine H3 receptor, modulating neurotransmitter release in the central nervous system. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- 1-(2-Phenoxyethyl)piperidine
- 4-(2-Phenoxyethyl)morpholine
Comparison: 1-(2-Phenoxyethyl)cyclopentan-1-amine is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its piperidine and morpholine counterparts. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug design and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-(2-phenoxyethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2 |
Clé InChI |
ZLRYAYYFCOYSJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCOC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


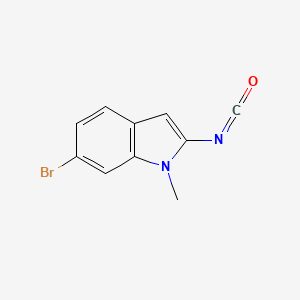
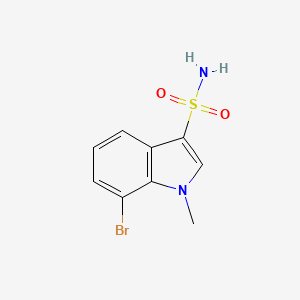

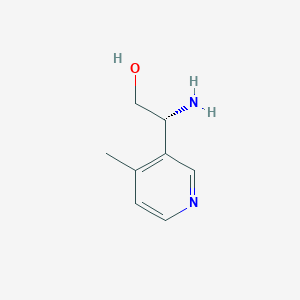

aminehydrochloride](/img/structure/B13567618.png)
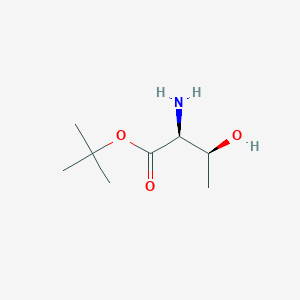


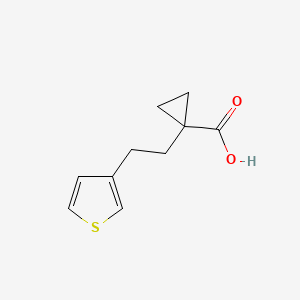

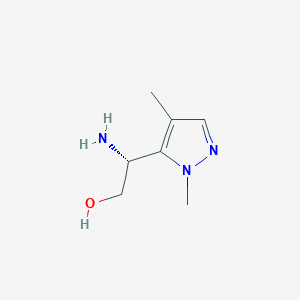
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
